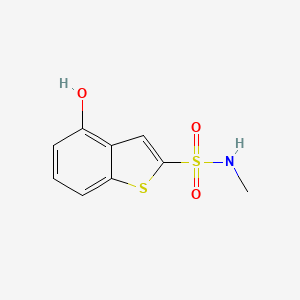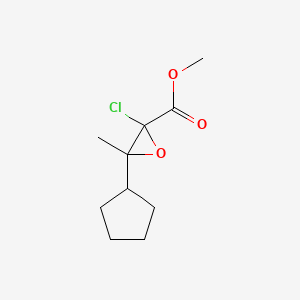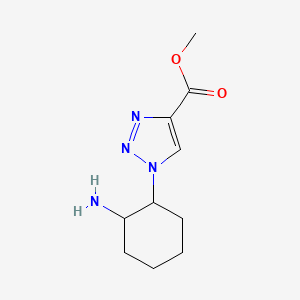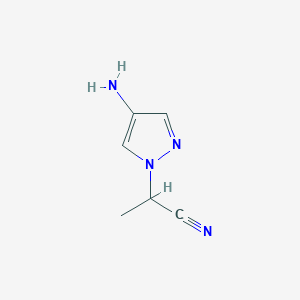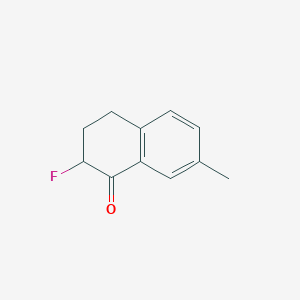![molecular formula C9H15NO3 B13196084 Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxa-4-azaspiro[44]nonane-3-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate typically involves the reaction of p-aminophenol with other reagents to form the desired spiro compound. One common method involves the use of Michael addition and cyclopropanation reactions to eliminate α, β unsaturated olefinic bonds and reduce the Michael reactivity of the compound . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-tumor activity . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Uniqueness
Methyl 1-oxa-4-azaspiro[44]nonane-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)7-6-13-9(10-7)4-2-3-5-9/h7,10H,2-6H2,1H3 |
Clave InChI |
INBNZZCMEKSCMQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COC2(N1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)
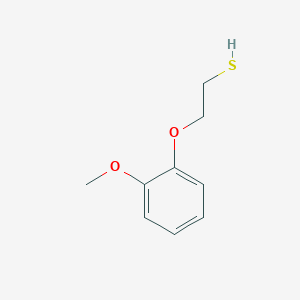
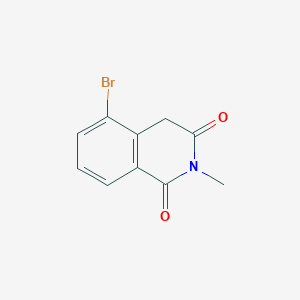
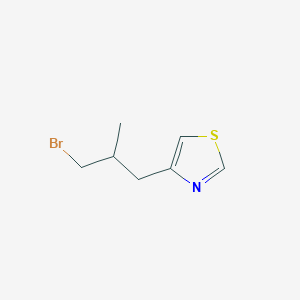
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
